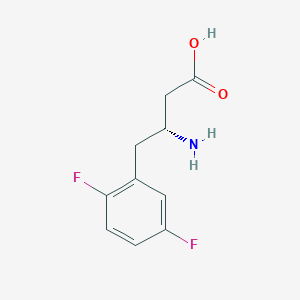
(r)-3-Amino-4-(2,5-difluorophenyl)butanoic acid
Description
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a butanoic acid chain, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
DUIVDEIRNDVPPF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](CC(=O)O)N)F |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid typically involves the use of Grignard reagents and imine reductase catalysts. One common method starts with the preparation of tert-butyl (4-(2,5-difluorophenyl)4-carbonylbutyl) carbamate. This involves the reaction of 2,5-difluorochlorobenzene with magnesium bars in anhydrous 2-methyltetrahydrofuran under nitrogen protection . The reaction is initiated by adding 1,2-dibromoethane and continues with the addition of methanol to form the Grignard reagent. The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid exhibits unique properties due to the presence of the butanoic acid chain, which influences its reactivity and interaction with biological targets. Its difluorophenyl group also contributes to its distinct chemical behavior and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


